molecular formula C20H15ClN2O2 B15022086 4-(m-Chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one CAS No. 73806-21-0

4-(m-Chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one

Cat. No.: B15022086
CAS No.: 73806-21-0
M. Wt: 350.8 g/mol
InChI Key: QUPSUYWJGHGWMZ-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that belongs to the class of oxadiazolidinones. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazolidinone ring substituted with a 3-chlorophenyl group and two phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzohydrazide with diphenyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxadiazolidinone ring.

Industrial Production Methods

In an industrial setting, the production of 4-(3-chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction rate. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

4-(3-chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-2,3-diphenyl-1,2,4-thiadiazolidin-5-one
  • 4-(3-chlorophenyl)-2,3-diphenyl-1,2,4-triazolidin-5-one
  • 4-(3-chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazole

Uniqueness

4-(3-chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one is unique due to its specific substitution pattern and the presence of the oxadiazolidinone ring. This structure imparts distinct chemical and physical properties, such as stability and reactivity, which differentiate it from similar compounds. Its unique properties make it valuable in various applications, including as a precursor in organic synthesis and as a potential therapeutic agent.

Properties

CAS No.

73806-21-0

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C20H15ClN2O2/c21-16-10-7-13-18(14-16)22-19(15-8-3-1-4-9-15)23(25-20(22)24)17-11-5-2-6-12-17/h1-14,19H

InChI Key

QUPSUYWJGHGWMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2N(OC(=O)N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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